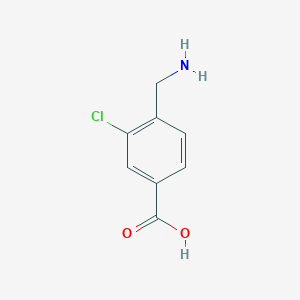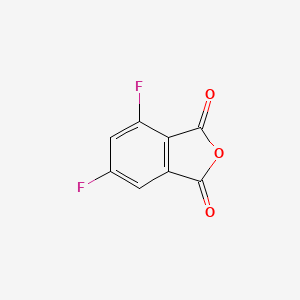
4-(Aminomethyl)-3-chloro-benzoic acid
概要
説明
4-(Aminomethyl)-3-chloro-benzoic acid is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with an aminomethyl group at the 4-position and a chlorine atom at the 3-position
作用機序
Target of Action
Aminomethylbenzoic acid, a structurally similar compound, has been identified as an antifibrinolytic agent . Antifibrinolytic agents work by inhibiting the process of fibrinolysis, which is the breakdown of fibrin, a protein that forms a mesh-like structure to help form blood clots.
Mode of Action
Based on the known mechanism of action of antifibrinolytic agents, it can be hypothesized that this compound may interact with its targets to inhibit the process of fibrinolysis, thereby promoting clot stability .
Biochemical Pathways
Given its potential antifibrinolytic activity, it may be involved in the regulation of the coagulation cascade, a series of biochemical reactions that lead to the formation of a fibrin clot .
Result of Action
If it acts as an antifibrinolytic agent, it may contribute to the stabilization of fibrin clots, potentially reducing bleeding and improving outcomes in conditions associated with excessive bleeding .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-chloro-benzoic acid can be achieved through several methods. One common approach involves the chlorination of 4-(Aminomethyl)benzoic acid. The reaction typically uses a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the 3-position of the benzene ring.
Another method involves the direct amination of 3-chlorobenzoic acid. This can be achieved by reacting 3-chlorobenzoic acid with formaldehyde and ammonium chloride in the presence of a catalyst, such as palladium on carbon (Pd/C), to form the desired this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-3-chloro-benzoic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-chloro-4-carboxybenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: 3-chloro-4-carboxybenzoic acid.
Reduction: this compound.
Substitution: 4-(Aminomethyl)-3-methoxy-benzoic acid.
科学的研究の応用
4-(Aminomethyl)-3-chloro-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to other bioactive compounds makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
類似化合物との比較
4-(Aminomethyl)-3-chloro-benzoic acid can be compared with other similar compounds, such as:
4-(Aminomethyl)benzoic acid: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
3-Chlorobenzoic acid: Lacks the aminomethyl group, affecting its solubility and reactivity.
4-(Aminomethyl)-3-methoxy-benzoic acid: Has a methoxy group instead of a chlorine atom, leading to different chemical and biological properties.
The presence of both the aminomethyl and chlorine substituents in this compound makes it unique, providing a combination of properties that can be exploited in various applications.
特性
IUPAC Name |
4-(aminomethyl)-3-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,4,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWXETNWKBXANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine](/img/structure/B3323523.png)
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B3323530.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B3323538.png)
![6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3323543.png)


![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B3323553.png)
![{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B3323557.png)






